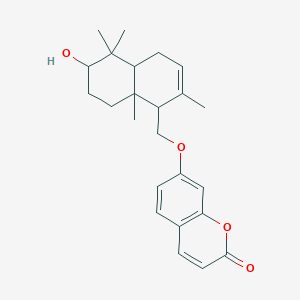
(3'alpha,5'alpha,9'xi,10'beta)-O-(3-Hydroxy-7-drimen-11-yl)umbelliferone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3'alpha, 5'alpha, 9'XI, 10'beta)-O-(3-Hydroxy-7-drimen-11-yl)umbelliferone, also known as mogoltacin, belongs to the class of organic compounds known as coumarins and derivatives. These are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom (1-benzopyran-2-one) (3'alpha, 5'alpha, 9'XI, 10'beta)-O-(3-Hydroxy-7-drimen-11-yl)umbelliferone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, (3'alpha, 5'alpha, 9'xi, 10'beta)-O-(3-hydroxy-7-drimen-11-yl)umbelliferone is primarily located in the membrane (predicted from logP). Outside of the human body, (3'alpha, 5'alpha, 9'xi, 10'beta)-O-(3-hydroxy-7-drimen-11-yl)umbelliferone can be found in herbs and spices. This makes (3'alpha, 5'alpha, 9'xi, 10'beta)-O-(3-hydroxy-7-drimen-11-yl)umbelliferone a potential biomarker for the consumption of this food product.
Scientific Research Applications
Antidiabetic and Cardioprotective Effects
Umbelliferone has shown promise in treating diabetic cardiomyopathy (DCM) in a type 2 diabetic rat model. Research by Khadrawy and El Sayed (2023) demonstrated that umbelliferone significantly reduced glucose levels, oxidative stress, and inflammation markers. This suggests its potential as a treatment for DCM through its antihyperglycemic, antihyperlipidemic, antioxidant, and anti-inflammatory properties (Khadrawy & El Sayed, 2023).
Biochemical Stability and Transformation
Dawidowicz et al. (2018) explored umbelliferone's structural lability, revealing its transformation into various derivatives during simulated extraction processes. This study highlights its potential applications and transformations in different conditions, impacting its therapeutic use and stability (Dawidowicz, Bernacik, & Typek, 2018).
Radioprotection and Antioxidant Properties
Umbelliferone has been identified as an effective radioprotective agent in human lymphocytes. Kanimozhi et al. (2011) found that it inhibited radiation-induced reactive oxygen species generation, suggesting its potential use in radioprotective therapies (Kanimozhi, Prasad, Ramachandran, & Pugalendi, 2011).
Antifungal and Phytotoxic Effects
Research by Pan et al. (2017) focused on the synthesis of umbelliferone derivatives, finding improved antifungal activity against phytopathogenic fungi. This indicates umbelliferone's potential in agricultural applications, particularly in plant protection (Pan, Li, Jin, Yang, & Qin, 2017).
Treatment of Benign Prostatic Hyperplasia
Kim, Jin, and An (2021) discovered that umbelliferone ameliorates benign prostatic hyperplasia (BPH) by inhibiting cell proliferation and cell cycle progression. This points to its therapeutic potential in the treatment of BPH (Kim, Jin, & An, 2021).
Analytical and Biochemical Applications
Zhou et al. (2001) utilized umbelliferone in the characterization of poly(amidoamine) dendrimers, demonstrating its use in advanced analytical chemistry and materials science (Zhou, Russell, Zhao, & Crooks, 2001).
Overview of Biological Activities
Mazimba (2017) provided a comprehensive overview of umbelliferone's bioactivities, including its antimicrobial, antioxidant, and anti-inflammatory properties. This review underscores its broad potential in various therapeutic fields (Mazimba, 2017).
properties
Product Name |
(3'alpha,5'alpha,9'xi,10'beta)-O-(3-Hydroxy-7-drimen-11-yl)umbelliferone |
|---|---|
Molecular Formula |
C24H30O4 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
7-[(6-hydroxy-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl)methoxy]chromen-2-one |
InChI |
InChI=1S/C24H30O4/c1-15-5-9-20-23(2,3)21(25)11-12-24(20,4)18(15)14-27-17-8-6-16-7-10-22(26)28-19(16)13-17/h5-8,10,13,18,20-21,25H,9,11-12,14H2,1-4H3 |
InChI Key |
MCTDXPDDZLFJHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC2C(C(CCC2(C1COC3=CC4=C(C=C3)C=CC(=O)O4)C)O)(C)C |
melting_point |
71-72°C |
physical_description |
Solid |
synonyms |
mogoltacin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



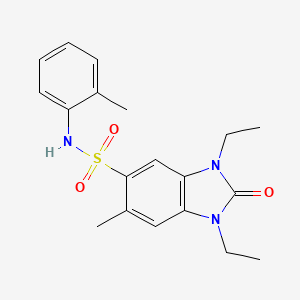
![6-(7,8-dimethoxy-1-methyl-3-phenyl-2H-pyrazolo[3,4-c]isoquinolin-5-ylidene)-1-cyclohexa-2,4-dienone](/img/structure/B1225920.png)
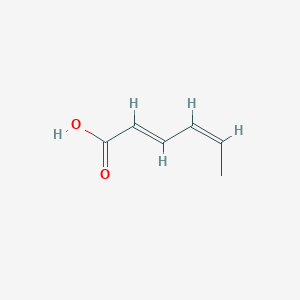
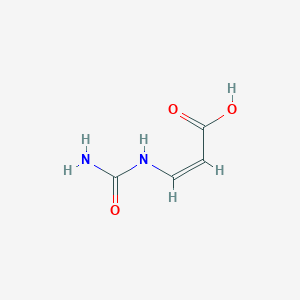
![N-[1,4-dioxo-3-(1-pyridin-1-iumyl)-2-naphthalenyl]-2-thiophenesulfonamide](/img/structure/B1225924.png)
![3-benzyl-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B1225925.png)
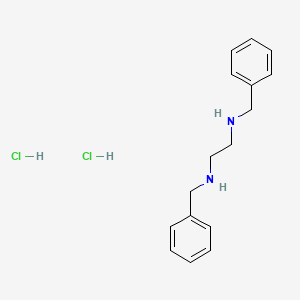
![N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-yl-2-furancarboxamide](/img/structure/B1225929.png)
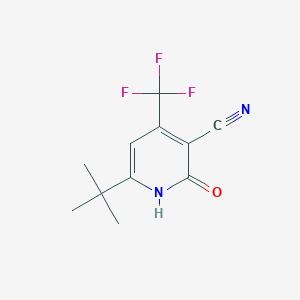
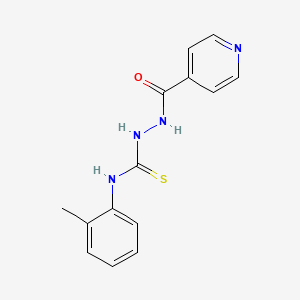
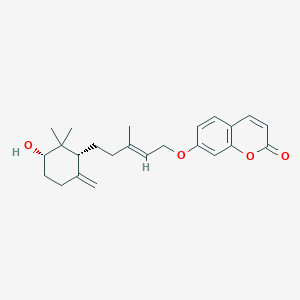
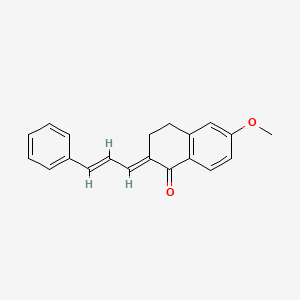
![2-[[1-oxo-2-(2-pyrimidinylthio)ethyl]amino]-6-(phenylmethyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid ethyl ester](/img/structure/B1225934.png)
![2-[[5-Methyl-2-[4-(methylthio)phenyl]-4-oxazolyl]methylthio]-1-(4-morpholinyl)ethanone](/img/structure/B1225941.png)